Siponimod Fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H35F3N2O3.C4H4O4/c2*1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32;5-3(6)1-2-4(7)8/h2*9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36);1-2H,(H,5,6)(H,7,8)/b2*33-19+;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLIKIBISICTMS-PEJBKAKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H74F6N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1149.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234627-85-0 | |
| Record name | Siponimod fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234627850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-({4-[(1E)-1-({[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylphenyl}methyl)azetidine-3-carboxylic acid (2E)-but-2-enedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIPONIMOD HEMIFUMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7G02XZ0M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Siponimod Fumarate
Siponimod (B560413) Fumarate (B1241708) Selectivity and Binding Affinity to S1P Receptor Subtypes
Siponimod fumarate exhibits high selectivity and binding affinity for two of the five S1P receptor subtypes: S1P receptor 1 (S1PR1) and S1P receptor 5 (S1PR5). drugs.comnih.govjci.orgmdpi.com Its selectivity profile is a key characteristic that distinguishes it from other S1P receptor modulators. jci.orgfrontiersin.org
S1PR1 and S1PR5 Agonism and Functional Antagonism
Siponimod acts as an agonist at both S1PR1 and S1PR5. ncats.ioncats.io Upon binding, it initially activates these receptors. tandfonline.com However, with continued exposure, particularly at the S1PR1 receptor, siponimod induces receptor internalization and degradation. nih.govtandfonline.com This process leads to a state of functional antagonism, where the receptor is no longer available on the cell surface to respond to its natural ligand, S1P. nih.govjci.orgtandfonline.com This functional antagonism at S1PR1 is a crucial aspect of its mechanism of action, as it blocks the egress of lymphocytes from lymph nodes. drugs.comnih.gov In contrast, siponimod appears to act primarily as an agonist at S1PR5. nih.gov
Relative Selectivity Over S1PR2, S1PR3, and S1PR4
Siponimod demonstrates significant selectivity for S1PR1 and S1PR5 over the other S1P receptor subtypes (S1PR2, S1PR3, and S1PR4). mdpi.comncats.iomedchemexpress.com In vitro studies have shown that the half-maximal effective concentrations (EC50) for siponimod at S1PR1 and S1PR5 are in the sub-nanomolar to nanomolar range, while the EC50 values for S1PR2, S1PR3, and S1PR4 are substantially higher, indicating much lower potency. medchemexpress.combiorxiv.org This selectivity is thought to contribute to a more favorable side-effect profile compared to less selective S1P receptor modulators. frontiersin.org
Table 1: In Vitro Potency of this compound at Human S1P Receptor Subtypes
| Receptor Subtype | EC50 (nM) |
| S1PR1 | 0.39 |
| S1PR2 | >10,000 |
| S1PR3 | >1,111 |
| S1PR4 | ~383.7 |
| S1PR5 | 0.98 |
Data sourced from in vitro GTPγ[35S]-binding assays. medchemexpress.combiorxiv.org
Ligand-Receptor Interaction and Conformational Changes
Siponimod binds to the orthosteric site of S1PR1 and S1PR5, the same site as the endogenous ligand S1P. frontiersin.orgmdpi.com Molecular docking studies predict that siponimod's more hydrophobic tail can bind deep within the helical bundle of the receptor. frontiersin.org This binding event induces conformational changes in the receptor, which is a critical step in initiating intracellular signaling. biorxiv.orgmdpi.com These conformational changes involve the movement of transmembrane helices, particularly TM1, TM6, and TM7, which are characteristic of G protein-coupled receptor (GPCR) activation. biorxiv.orgbiorxiv.org While siponimod activates the necessary "transmission switches" in S1PR1 to trigger downstream signaling, it fails to do so effectively in S1PR2, which contributes to its selectivity. biorxiv.org
Intracellular Signaling Cascades Triggered by this compound
As a GPCR modulator, siponimod's binding to S1PR1 and S1PR5 initiates a cascade of intracellular signaling events. mdpi.comscripps.edu
G-Protein Coupled Receptor (GPCR) Downstream Pathways
Upon activation by siponimod, S1PR1 and S1PR5 couple with intracellular heterotrimeric G proteins, primarily of the Gi/o family. scripps.edunih.gov This coupling leads to the dissociation of the Gα and Gβγ subunits, which then go on to modulate the activity of various downstream effector proteins. biorxiv.org In astrocytes, siponimod has been shown to activate the pERK and pAKT signaling pathways, which are involved in cell survival and other cellular processes. nih.gov Furthermore, transcriptomic analyses have revealed that siponimod can modulate genes involved in the NFκB and cytokine signaling pathways, potentially counteracting neuroinflammatory processes. mdpi.commdpi.com
Beta-Arrestin Recruitment and Receptor Internalization
A key event following the activation of S1PR1 by siponimod is the recruitment of β-arrestins. nih.govfrontiersin.org The recruitment of β-arrestin to the ligand-receptor complex is a critical step that promotes the internalization of the receptor from the cell surface. nih.govfrontiersin.org This process of receptor internalization is central to the functional antagonism of S1PR1 by siponimod, as it effectively desensitizes the cell to further stimulation by S1P. nih.govtandfonline.com All S1P modulators included in one study were found to elicit S1P1-mediated β-arrestin recruitment. frontiersin.org In contrast, S1PR5 does not appear to internalize in response to agonist binding. frontiersin.org
Pharmacodynamics and Pharmacokinetics of Siponimod Fumarate in Preclinical Models
Preclinical Lymphocyte Trafficking and Sequestration Dynamics
Inhibition of Lymphocyte Egress from Lymphoid Tissues
Siponimod (B560413) acts as a functional antagonist of S1P1 receptors on lymphocytes. nih.govnovartis.com This binding prevents lymphocytes from exiting lymph nodes, a process dependent on the S1P gradient. nih.govtandfonline.com By inhibiting their egress, siponimod effectively sequesters lymphocytes in lymphoid tissues, thereby reducing their recirculation into the central nervous system and mitigating central inflammation. nih.govnovartis.comclevelandclinic.org This mechanism of action is a key component of its therapeutic effect. nih.govresearchgate.net
Effects on Peripheral Lymphocyte Counts and Subpopulations in Animal Models
Preclinical studies in animal models have consistently shown that siponimod induces a dose-dependent reduction in peripheral blood lymphocyte counts. nih.govresearchgate.net This effect is observed within hours of administration and is a direct consequence of the sequestration of lymphocytes in lymphoid tissues. novartis.comtga.gov.aueuropa.eu In mice, siponimod treatment led to a significant reduction in blood lymphocyte counts by 70-75%. nih.gov Studies have shown that siponimod preferentially reduces the numbers of circulating naive and central memory T and B lymphocytes, while having a lesser effect on effector memory T cells. researchgate.net
Blood-Brain Barrier (BBB) Permeability and Central Nervous System (CNS) Distribution
Assessment of Siponimod Fumarate (B1241708) CNS Penetration in Animal Models
Siponimod's lipophilic properties facilitate its passage across the blood-brain barrier. nih.govmdpi.comfrontiersin.org Preclinical investigations in rodents and non-human primates have confirmed the CNS penetration of siponimod. nih.govresearchgate.netnih.gov Studies in mice and rats demonstrated that siponimod treatment resulted in a dose-proportional increase in drug levels in the blood, with a mean brain-to-blood drug-exposure ratio of 6 to 7. nih.govresearchgate.netnih.gov This indicates a substantial accumulation of the compound within the CNS. nih.govresearchgate.netnih.gov
Distribution within CNS Compartments (e.g., Brain Parenchyma, Cerebrospinal Fluid)
Quantitative whole-body autoradiography (QWBA) in rats has provided detailed insights into the distribution of siponimod within the CNS. nih.govresearchgate.netnih.gov These studies revealed that [14C]siponimod-related radioactivity readily penetrates the CNS, with particularly high concentrations observed in the white matter of the cerebellum, corpus callosum, and medulla oblongata. nih.govresearchgate.netnih.gov In contrast, lower levels of exposure were seen in areas such as the olfactory bulb. nih.govresearchgate.net In rats, siponimod concentrations in brain homogenates were found to be nearly 6-fold higher than in blood or plasma. nih.gov Conversely, concentrations in the cerebrospinal fluid (CSF) were markedly lower than in brain tissue, suggesting that the majority of siponimod in the CNS is bound to tissues. nih.gov
Table 1: Siponimod Concentration in Rat CNS Compartments 8 Hours Post-Treatment
| Tissue | Concentration (nM) at 1 mg/kg/day |
| Blood | ~120 |
| Plasma | ~120 |
| Brain Homogenates | ~700 |
| Cerebrospinal Fluid | Markedly lower than brain tissue |
Data sourced from preclinical studies in rats. nih.gov
Preclinical Absorption, Distribution, Metabolism, and Excretion of Siponimod Fumarate
Preclinical studies have characterized the pharmacokinetic profile of this compound. Following oral administration, siponimod is well-absorbed. nih.gov It exhibits a moderate volume of distribution and is highly bound to plasma proteins (>99%). nih.govhres.ca
Siponimod is extensively metabolized, primarily through oxidative biotransformation. researchgate.net In vitro studies have identified cytochrome P450 2C9 (CYP2C9) as the main enzyme responsible for its metabolism, with a smaller contribution from CYP3A4. nih.govhres.caresearchgate.net The primary route of elimination is through metabolism followed by biliary and fecal excretion. nih.govhres.caresearchgate.net Unchanged siponimod is not detected in the urine. nih.govhres.ca
In mouse ADME (absorption, distribution, metabolism, and excretion) studies, a long-lived non-polar metabolite, M17 (a cholesterol ester of siponimod), was identified as a prominent systemic metabolite. researchgate.net
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Finding | Animal Model |
| Absorption | Well-absorbed after oral administration | General |
| Distribution | Moderate volume of distribution (124 L in humans for comparison) | General nih.gov |
| High protein binding (>99%) | General nih.govhres.ca | |
| Readily crosses the blood-brain barrier | Rodents, Non-human primates nih.govresearchgate.netnih.gov | |
| Metabolism | Extensively metabolized | General |
| Primarily by CYP2C9, secondarily by CYP3A4 | In vitro (human liver microsomes) nih.govhres.caresearchgate.net | |
| Excretion | Primarily via metabolism and subsequent biliary/fecal excretion | General nih.govhres.caresearchgate.net |
| No unchanged drug in urine | General nih.govhres.ca |
Metabolic Pathways and Enzyme Involvement in Animal Species
In preclinical animal models, the primary mechanism of elimination for siponimod is through oxidative metabolism. nih.gov In vitro studies utilizing liver microsomes from various species have revealed differences in metabolic clearance. The metabolic clearance of siponimod was found to be high in rats, low to moderate in monkeys, and low in mice and dogs. nih.gov Notably, in vitro experiments with dog liver microsomes indicated that they did not metabolize siponimod. fda.gov
The metabolic patterns of siponimod have been shown to be similar in the liver microsomes of mice, rats, and monkeys. fda.gov Further investigation into the specific enzymes responsible for this biotransformation in rat hepatocytes identified that the metabolism is primarily conducted by Cytochrome P450 enzymes. fda.gov Specifically, the primary isozymes involved are CYP2C9, which accounts for the majority of the metabolism, and CYP3A4, which plays a lesser role. fda.gov This enzymatic profile in rats mirrors the primary metabolic pathways identified in human hepatocytes. fda.gov Following oral administration in rats, siponimod is predominantly eliminated via metabolism and subsequent excretion of its metabolites. nih.gov Direct renal excretion of the unchanged parent compound was not observed in this species. nih.gov
Table 1: In Vitro Metabolic Clearance of Siponimod in Liver Microsomes of Various Animal Species
| Animal Species | Metabolic Clearance Rate |
|---|---|
| Mouse | Low |
| Rat | High |
| Dog | Low (not metabolized by liver microsomes fda.gov) |
| Monkey | Low to Moderate |
Elimination Kinetics and Half-Life in Preclinical Models
The elimination kinetics of siponimod have been characterized in several preclinical species, showing variability in its systemic clearance and terminal half-life. nih.gov In rats, the systemic clearance (CL) is relatively low compared to the hepatic blood flow, and the terminal half-life (T1/2) is approximately 6 hours. nih.gov In monkeys, the systemic clearance is also low relative to hepatic blood flow, with a longer terminal half-life of about 19 hours. nih.gov The volume of distribution at steady state (Vss) was found to be moderate and comparable between rats (2.15 L/kg) and monkeys (2.12 L/kg). nih.gov
In a study using albino rabbits, the pharmacokinetics of siponimod were assessed following a single intravitreal injection. nih.gov In this specific model, the elimination half-life from the vitreous was estimated to be between 2.80 and 3.88 hours, depending on the dose administered. nih.govacs.org
Table 2: In Vivo Pharmacokinetic Parameters of Siponimod in Preclinical Species
| Species | Systemic Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Terminal Half-Life (T1/2) (h) |
|---|---|---|---|
| Rat | 0.36 ± 0.023 | 2.15 ± 0.311 | 6 ± 1.3 |
| Monkey | 0.098 ± 0.009 | 2.12 ± 0.12 | 19 ± 0.5 |
| Rabbit (intravitreal) | 0.42 - 0.59 (mL/h) | N/A | 2.80 - 3.88 |
Data for Rat and Monkey from intravenous administration. nih.gov Data for Rabbit from intravitreal administration. nih.gov
Immunomodulatory Mechanisms of Siponimod Fumarate in Preclinical Settings
Effects on Peripheral Lymphocyte Subpopulations and Trafficking
Siponimod's primary mechanism of action involves the sequestration of lymphocytes within peripheral lymphoid organs, thereby reducing their infiltration into the CNS. mdpi.comnih.govnih.gov This is achieved through its functional antagonism of the S1P1 receptor on lymphocytes, which is crucial for their egress from lymph nodes. nih.govmedcentral.comnih.gov
Modulation of T-Cell Subsets (e.g., Naive, Memory)
Preclinical and clinical studies have shown that siponimod (B560413) significantly reduces the number of circulating T lymphocytes. charcot-ms.orgahajournals.orgnih.gov This reduction is not uniform across all T-cell subsets. Specifically, siponimod leads to a more pronounced decrease in naive T cells and central memory T cells, while effector memory T cells are comparatively spared. jci.orgresearchgate.net This differential effect results in a relative enrichment of memory T-cell populations in the peripheral circulation. nih.govjci.org Furthermore, siponimod has been shown to increase the proportion of regulatory T cells (Tregs), which possess anti-inflammatory properties. nih.govjci.org In some preclinical models, siponimod treatment was associated with a selective reduction in the capacity of Th17 cells, a pro-inflammatory T-cell subset, to produce inflammatory cytokines. nih.gov
| T-Cell Subset | Effect of Siponimod | Reference |
|---|---|---|
| Total T Lymphocytes | Significant reduction in peripheral blood | charcot-ms.orgahajournals.org |
| CD4+ T Cells | Drastic reduction in peripheral blood | nih.govjci.org |
| CD8+ T Cells | Reduction in peripheral blood | nih.gov |
| Naive T Cells | Significant reduction in frequency | nih.govjci.org |
| Central Memory T Cells | Reduction in frequency | jci.org |
| Effector Memory T Cells | Relative enrichment in frequency | nih.govjci.orgresearchgate.net |
| Regulatory T Cells (Tregs) | Enrichment in frequency | nih.govjci.org |
| Th17 Cells | Reduced proinflammatory cytokine production | nih.gov |
Impact on B-Cell Populations
| B-Cell Subset | Effect of Siponimod | Reference |
|---|---|---|
| Total B Lymphocytes (CD19+) | Significant reduction in peripheral blood | nih.govjci.orgnih.gov |
| Memory B Cells | Decreased frequency | mdpi.com |
| Regulatory B Cells (Bregs) | Increased proportion | jci.orgmdpi.com |
| Transitional Regulatory B Cells | Enriched in circulation | jci.org |
| B1 Cells | Enriched in circulation | jci.org |
Regulation of Central Nervous System Immune Cell Infiltration
By sequestering lymphocytes in the periphery, siponimod effectively reduces the infiltration of inflammatory cells into the CNS. mdpi.comnih.govresearchgate.net This is a key mechanism for its efficacy in preclinical models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE). charcot-ms.orgresearchgate.net
Reduction of Inflammatory Infiltrates in Neuroinflammatory Models
In EAE models, prophylactic and therapeutic treatment with siponimod has been shown to significantly reduce the infiltration of immune cells, including T cells (CD3+) and microglia/macrophages, into the CNS, particularly in the optic nerve and spinal cord. charcot-ms.orgresearchgate.netneurology.org This reduction in cellular infiltrates is associated with amelioration of clinical disease severity and reduced demyelination. charcot-ms.orgneurology.org Studies have demonstrated that oral administration of siponimod diminishes immune cell infiltration in both gray and white matter lesions. oaepublish.com
Modulation of Leukocyte Migration Across Endothelial Barriers
The migration of leukocytes across the blood-brain barrier (BBB) is a critical step in the pathogenesis of neuroinflammatory diseases. plos.org This process involves a cascade of events including rolling, adhesion, and transmigration of leukocytes across the endothelial cells of the BBB. mdpi.com S1P receptor signaling plays a crucial role in maintaining the integrity of the endothelial barrier. plos.org Modulation of S1P receptors can influence the expression of adhesion molecules and the tightness of junctions between endothelial cells, thereby affecting leukocyte migration. plos.orgfrontiersin.orgoup.com Preclinical studies using S1P receptor modulators have shown a reduction in leukocyte migration across endothelial barriers in vitro. plos.org Siponimod, by acting on S1P receptors, is thought to contribute to the stabilization of the BBB and reduce the trans-endothelial migration of leukocytes into the CNS. nih.gov
Influence on Cytokine and Chemokine Expression Profiles
Suppression of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α, IL-1β)
Preclinical research has consistently demonstrated that siponimod fumarate (B1241708) can attenuate the production of key pro-inflammatory cytokines that drive inflammation and tissue damage. By modulating S1P receptor signaling on CNS-resident immune cells, siponimod interferes with inflammatory cascades. researchgate.net
Studies using in vitro models have shown that siponimod effectively reduces the secretion of Interleukin-6 (IL-6) from microglia. In mouse microglial cell cultures, siponimod decreased IL-6 levels that were induced by inflammatory stimuli such as lipopolysaccharide or a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17). nih.govspringermedizin.de Interestingly, the reduction of microglial IL-6 was even more significant in organotypic cerebellar slice cultures, suggesting that siponimod's effect might be partially mediated indirectly through its influence on other CNS cell types. nih.gov Further research confirmed that siponimod ameliorated IL-6 secretion in cultured microglia and rescued neurons from inflammation-induced damage by influencing astrocyte activity. nih.govnih.gov
The compound also shows efficacy in suppressing TNF-α and Interleukin-1β (IL-1β). In a preclinical model of NMDA-induced excitotoxicity, siponimod treatment significantly reduced glial activation and the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. researchgate.net Another study highlighted that under inflammatory conditions, siponimod reduced the upregulation of IL-1β, a cytokine known to be present in multiple sclerosis lesions and to contribute to leukocyte recruitment and blood-brain barrier disruption. researchgate.net Furthermore, siponimod has been shown to protect neurons from apoptosis induced by the neuroinflammatory cytokine TNF-α, with transcriptomic analyses revealing that its neuroprotective effects involve the modulation of NFκB and cytokine signaling pathways. nih.gov
| Model System | Cell Type(s) | Inflammatory Stimulus | Effect of Siponimod | Cytokine(s) Affected | Reference(s) |
| In vitro mouse culture | Microglia | Lipopolysaccharide (LPS) or TNF-α/IL-17 | Reduced cytokine levels | IL-6 | nih.govspringermedizin.de |
| Organotypic cerebellar slice culture | Mixed CNS cells | Not specified | More pronounced reduction in IL-6 vs. pure microglia culture | IL-6 | nih.gov |
| In vitro rat/human neuron culture | Cortical neurons | TNF-α | Decreased neuronal apoptosis; modulated signaling pathways | TNF-α (stimulus), NFκB and cytokine signaling pathways | nih.gov |
| In vivo rodent model | Glial cells (in vivo) | NMDA-induced excitotoxicity | Reduced glial activation and suppressed pro-inflammatory pathways | IL-6, TNF-α, IL-1β | researchgate.net |
| In vivo mouse model (Cuprizone) | CNS cells | Cuprizone-induced demyelination | No significant change in IL-1β during early/late remyelination | IL-1β | nih.gov |
Enhancement of Regulatory Cytokine Production
In addition to suppressing pro-inflammatory mediators, siponimod fumarate promotes a shift towards an anti-inflammatory and suppressive immune state. researchgate.net This is achieved not necessarily by directly increasing the global production of regulatory cytokines, but rather by enriching the populations of immune cells that are responsible for their secretion, namely regulatory T cells (Tregs) and regulatory B cells (Bregs). nih.gov
Studies have shown that siponimod treatment leads to a significant relative increase in both Tregs and specific subsets of B cells with regulatory functions, such as transitional regulatory B cells (CD24hiCD38hi) and B1 cells. researchgate.net The immunoregulatory capacity of certain Breg subsets, often referred to as B10 cells, is primarily mediated through their production of Interleukin-10 (IL-10). researchgate.net By shifting the balance to favor these regulatory lymphocytes over memory B cells, siponimod fosters a more tolerant immune environment. researchgate.netmdpi.com
The relationship between these regulatory cell populations appears to be interconnected. A positive correlation has been observed between the increase in Breg and Treg populations in siponimod-treated subjects. jci.org This suggests that the expansion of IL-10-producing Bregs may play a role in driving the proliferation and function of Tregs. jci.org While much of the direct evidence for enhanced IL-10 production comes from studies of regulatory B cells in general, the clear enrichment of these specific cell types by siponimod points to an indirect mechanism for boosting regulatory cytokine availability in key immunological sites. researchgate.netjci.org Preclinical studies have also indicated that Tregs themselves play a role in promoting remyelination, suggesting that the effects of siponimod on the regulatory immune profile may contribute to its efficacy in progressive neurological conditions. nih.govjci.org
| Finding | Cell Type(s) | Implied Cytokine | Mechanism | Reference(s) |
| Enrichment of regulatory cell populations | Regulatory T cells (Tregs), Transitional regulatory B cells, B1 cell subsets | IL-10, TGF-β | Shifts immune balance toward an anti-inflammatory and suppressive state. | nih.govresearchgate.net |
| Positive correlation between regulatory cell increases | Regulatory B cells (Bregs) and Regulatory T cells (Tregs) | IL-10 | Suggests Bregs may modulate and enhance Treg proliferation and function. | jci.org |
| Pro-regulatory shift in lymphocyte composition | Th2 cells, Regulatory T cells, Transitional regulatory B cells | IL-10 | S1P1-mediated peripheral lymphocyte trapping alters the balance of circulating immune cells. | researchgate.net |
Neurobiological Effects of Siponimod Fumarate
Direct Modulation of Glial Cell Function
Siponimod's activity within the CNS extends to the direct modulation of glial cells, namely astrocytes and microglia, which are key players in orchestrating the inflammatory and regenerative responses in the brain. researchgate.netnih.gov By binding to S1P receptors 1 and 5 (S1P1 and S1P5) expressed on these cells, siponimod (B560413) can influence their activation states and functional outputs. nih.govnih.gov
Astrocyte Activation and Attenuation of Astrogliosis
Siponimod has demonstrated the ability to attenuate astrocyte activation, a process known as astrogliosis, which is a hallmark of neuroinflammation. nih.gov In animal models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, intracerebroventricular infusion of siponimod led to a significant reduction in astrogliosis. nih.gov Specifically, levels of glial fibrillary acidic protein (GFAP), a marker for astrocyte activation, were reduced by 50% in the striatum of EAE mice treated with siponimod compared to controls. nih.gov This suggests a direct impact on the inflammatory activation of astrocytes. frontiersin.org
Furthermore, siponimod has been shown to hamper the NF-κB pathway in human astrocytes, a key signaling pathway involved in inflammatory responses. frontiersin.orgnih.gov This action is accompanied by the activation of the Nrf2 pathway, which is involved in cellular protection against oxidative stress. nih.govfocusonneurology.com By modulating these pathways, siponimod can help prevent astrocyte-induced neurodegeneration. frontiersin.orgescholarship.org Siponimod-treated astrocytes also maintain high levels of the glutamate (B1630785) transporters GLAST and GLT1, which are crucial for preventing the accumulation of excitotoxic levels of glutamate during inflammation. nih.gov
Microglial Phenotype Modulation and Activation Suppression
Siponimod also exerts significant effects on microglia, the resident immune cells of the CNS, by modulating their phenotype and suppressing their pro-inflammatory activation. nih.govnih.gov This modulation is critical for shifting the CNS environment from a pro-inflammatory and neurodegenerative state to one that is more conducive to repair and regeneration. nih.govfrontiersin.org
Preclinical studies have provided evidence that siponimod can induce a shift in microglia towards a pro-regenerative or anti-inflammatory phenotype. escholarship.orgnih.govresearchgate.net This is a crucial aspect of its neuroprotective effects, as pro-regenerative microglia are involved in clearing cellular debris and creating an environment that supports remyelination. nih.govwjgnet.com In a cuprizone-induced demyelination model, siponimod treatment was associated with a shift in microglial differentiation to a promyelinating phenotype. nih.govresearchgate.net This shift is thought to contribute to the observed increase in remyelination. nih.gov
Siponimod has been shown to reduce the production of pro-inflammatory mediators by microglia. nih.govmdpi.com In in vitro studies using primary rat microglial cells, siponimod was found to inhibit the upregulation of pro-inflammatory genes such as TNFα, IL-1β, and iNOS following stimulation with lipopolysaccharide (LPS). mdpi.com Similarly, in mouse microglial cell cultures, siponimod reduced the levels of IL-6 induced by LPS or a combination of TNFα and IL-17. nih.gov This reduction in pro-inflammatory cytokines is significant as these molecules contribute to neuronal damage and exacerbate demyelination. frontiersin.orgmdpi.com
Table 1: Effect of Siponimod on Glial Cell Pro-inflammatory Mediators
| Cell Type | Mediator | Model System | Effect of Siponimod | Reference |
|---|---|---|---|---|
| Microglia | IL-6 | Mouse microglial cell cultures | Reduced | nih.gov |
| Microglia | TNFα | Primary rat microglial cells | Reduced | mdpi.com |
| Microglia | IL-1β | Primary rat microglial cells | Reduced | mdpi.com |
| Microglia | iNOS | Primary rat microglial cells | Reduced | mdpi.com |
| Astrocytes | NF-κB | Human astrocytes | Hampered | frontiersin.org |
Shift Towards Pro-Regenerative Microglial States
Oligodendrocyte Biology and Remyelination Processes
Beyond its immunomodulatory effects on glial cells, siponimod directly influences oligodendrocyte biology, promoting processes that are essential for remyelination, the repair of the myelin sheath that protects nerve fibers. nih.govtandfonline.com
Promotion of Oligodendrocyte Progenitor Cell (OPC) Differentiation and Maturation
A key aspect of siponimod's pro-remyelinating activity is its ability to promote the differentiation and maturation of oligodendrocyte progenitor cells (OPCs) into myelin-producing oligodendrocytes. imrpress.combmj.com This is a critical step in the remyelination process, which is often impaired in demyelinating diseases. bmj.commdpi.com In a transgenic tadpole model, siponimod was associated with effective remyelination of the optic nerve, an effect mediated through its activity at the S1P5 receptor. nih.gov Studies using the cuprizone (B1210641) model have shown that siponimod treatment can enhance the recovery of OLIG2+ oligodendrocytes. nih.gov Interestingly, this was not associated with an increase in OPC proliferation, suggesting that siponimod's primary effect is on the differentiation and survival of oligodendrocytes rather than on the proliferation of their precursors. nih.govnih.gov By facilitating the maturation of OPCs, siponimod helps to replenish the population of myelinating cells, thereby supporting the repair of demyelinated axons. nih.govmdpi.com
Stimulation of Myelin Repair and Regeneration Mechanisms
Preclinical evidence strongly suggests that siponimod possesses the potential to promote remyelination. nih.govencyclopedia.pub The proposed mechanism for this action is largely tied to its modulation of the S1P5 receptor, which is highly expressed on myelin-forming oligodendrocytes. nih.gov The S1P5-mediated action of siponimod on these cells may promote myelin integrity. nih.gov Studies using various experimental models have provided data supporting its pro-remyelinating capabilities.
In a cuprizone-induced demyelination mouse model, treatment with siponimod resulted in increased remyelination. researchgate.netnih.gov Further evidence comes from a conditional demyelination model in Xenopus laevis tadpoles, where siponimod treatment accelerated and improved remyelination. themedicalxchange.comresearchgate.netoup.com This effect was shown to be dependent on the S1P5 receptor, as the pro-remyelinating effect was absent in S1P5 knockout embryos. nih.gov In this model, siponimod increased the number of myelinating oligodendrocytes in the optic nerve compared to controls. oup.com Additionally, post-hoc analyses of Magnetization Transfer Ratio (MTR) data from the phase III EXPAND clinical trial suggest that siponimod significantly reduces demyelination in patients with secondary progressive multiple sclerosis (SPMS), substantiating the preclinical findings. researchgate.netnovartis.com
| Experimental Model | Key Findings on Myelin Repair | Supporting Evidence |
| Cuprizone Mouse Model | Increased remyelination observed after toxic demyelination. | researchgate.netnih.gov |
| Xenopus laevis Model | Accelerated and improved remyelination of the optic nerve in a dose-dependent manner. | themedicalxchange.comresearchgate.netoup.com |
| EAE-Optic Neuritis Model | Reduced demyelination of the optic nerve. | researchgate.net |
| EXPAND Clinical Trial (MTR Analysis) | Significantly reduced demyelination, suggesting a beneficial effect on myelin content in the brain. | researchgate.netnovartis.com |
This table summarizes key research findings on the effects of siponimod on myelin repair and regeneration in various study models.
Prevention of Oligodendrocyte Cell Death in Demyelinating Models
Beyond promoting the formation of new myelin, siponimod exerts a protective effect on the cells responsible for myelination. It has been shown to decrease oligodendrocyte cell death and may limit demyelination by prolonging the survival of mature oligodendrocytes through its effects on the S1P5 receptor. researchgate.netresearchgate.netnih.gov S1P5 stimulation is understood to promote the survival of these mature cells. nih.gov
Neuronal Protection and Synaptic Integrity
Siponimod's neuroprotective actions extend to neurons and synapses, directly countering the neurodegenerative aspects of diseases like multiple sclerosis. researchgate.netnih.gov Preclinical studies indicate that siponimod prevents synaptic neurodegeneration and protects neurons from damage induced by inflammation. nih.govnih.gov This neuroprotection is thought to be mediated by its activity on S1P1 and S1P5 receptors present on neural cells. nih.gov An EAE study suggested that siponimod may directly promote the survival of neurons, which express these receptors. mdpi.com
Attenuation of Neuroinflammation-Induced Neuronal Apoptosis and Loss
A key mechanism of siponimod's neuroprotective effect is its ability to reduce neuronal apoptosis (programmed cell death) triggered by neuroinflammation. nih.govnih.gov In studies using both rat cortical neurons and human-induced pluripotent stem cell (iPSC)-derived neurons, siponimod was shown to decrease neuronal apoptosis induced by the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.govmdpi.com This anti-apoptotic effect was confirmed through cell survival assays and live-cell imaging. nih.govnih.gov Furthermore, research suggests that S1P receptor modulators like siponimod can inhibit neuronal apoptosis that is mediated by toxic astrocytes, a type of glial cell that becomes neurotoxic in inflammatory environments. medrxiv.org
Modulation of Neuronal Signaling Pathways
Siponimod exerts its neuroprotective effects by influencing key intracellular signaling pathways involved in inflammation, cell survival, and energy metabolism.
The Nuclear Factor Kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Siponimod has been shown to inhibit pro-inflammatory pathways, including the NF-κB pathway. medkoo.commedkoo.com Transcriptomic analysis of human neurons under inflammatory stress revealed that the neuroprotective effects of siponimod were, in part, attributable to its modulation of NF-κB signaling. nih.govnih.gov Specifically, siponimod treatment can reverse TNF-α-driven neuroinflammation by affecting genes within the MAPK/NF-κB signaling pathway. nih.govmdpi.com It has been shown to inhibit the translocation of NF-κB evoked by inflammatory cytokines, thereby preventing the downstream transcription of inflammatory genes. nih.govmedrxiv.org
Mitochondrial dysfunction and oxidative stress are significant contributors to neuronal damage and loss. nih.govresearchgate.net Siponimod appears to confer neuroprotection by bolstering mitochondrial function. nih.govnih.gov Transcriptomic analysis revealed that siponimod treatment significantly increased mitochondrial oxidative phosphorylation pathways in neurons subjected to inflammatory stress. nih.govnih.gov This effect is thought to reduce apoptotic cell death by increasing the resilience of neurons to oxidative stress. nih.govnih.gov
Studies using hippocampal slices from mice treated with hydrogen peroxide to induce oxidative stress found that siponimod could partially prevent the resulting alterations in mitochondrial morphology and dynamics. mdpi.comresearchgate.netmdc-berlin.de It helped preserve mitochondrial length and motility under these stressful conditions. mdpi.commdc-berlin.de The neuroprotective effect of siponimod is linked to the regulation of specific genes involved in the mitochondrial respiratory chain.
| Signaling Pathway | Effect of Siponimod | Key Research Findings |
| Nuclear Factor Kappa B (NF-κB) | Inhibition/Modulation | Reverses TNF-α-driven inflammation by affecting genes in the NF-κB pathway. nih.gov Inhibits translocation of NF-κB evoked by inflammatory cytokines. nih.gov |
| Mitochondrial Oxidative Phosphorylation | Upregulation/Protection | Increases expression of genes such as MT-ND4L/4/5/6, MT-ATP6, NDUFA2, and NDUFB8. nih.gov Partially prevents oxidative stress-induced alterations in mitochondrial morphology and motility. mdpi.comresearchgate.net |
This table provides a summary of siponimod's modulation of key neuronal signaling pathways and the associated research findings.
Cytokine-Cytokine Receptor Interaction Pathways
Siponimod fumarate (B1241708) exerts significant influence on the complex network of cytokine-cytokine receptor interactions, which are central to the neuroinflammatory processes characteristic of diseases like multiple sclerosis (MS). drugbank.comnih.gov Its mechanism involves modulating the signaling pathways that are typically dysregulated during chronic inflammation. drugbank.comnih.govmdpi.com Research indicates that siponimod can reverse neuroinflammation driven by tumor necrosis factor-alpha (TNF-α) by affecting genes involved in cytokine-cytokine receptor interactions. nih.govmdpi.commdpi.com This suggests a direct modulatory role on inflammatory cascades within the central nervous system (CNS). mdpi.com
In experimental settings using human-induced pluripotent stem cell (iPSC)-derived neurons, treatment with siponimod has been shown to counteract the effects of TNF-α-driven neuroinflammation. mdpi.com Gene expression analysis revealed that siponimod treatment alters the expression of genes integral to cytokine-cytokine receptor interaction pathways. mdpi.comjci.org This includes pathways involving pro-inflammatory cytokines such as interleukin-6 (IL-6), which are released by microglia and implicated in MS pathogenesis. researchgate.net In mouse microglial cell cultures, siponimod was found to reduce the levels of IL-6 that were induced by lipopolysaccharide or a combination of TNF-α and IL-17. nih.gov
Furthermore, siponimod demonstrates a direct anti-inflammatory effect on astrocytes. researchgate.net By targeting sphingosine-1-phosphate (S1P) signaling, it can inhibit the translocation of nuclear factor kappa B (NF-κB) that is triggered by inflammatory cytokines. researchgate.net This action is significant as NF-κB is a critical transcription factor for orchestrating inflammatory responses. researchgate.net The modulation of these pathways helps to mitigate the downstream effects of the pro-inflammatory environment, thereby contributing to the neuroprotective effects of the compound. nih.govmdpi.com
Table 1: Effects of Siponimod on Key Cytokine Pathways
| Cytokine/Pathway | Cell Type(s) | Observed Effect of Siponimod | Reference(s) |
|---|---|---|---|
| TNF-α Pathway | Neurons, Astrocytes | Reverses TNF-α-driven neuroinflammation; Inhibits NF-κB translocation. | mdpi.com, nih.gov, researchgate.net |
| IL-6 | Microglia | Reduced induced levels of IL-6 in culture. | nih.gov, researchgate.net |
| NF-κB Pathway | Astrocytes, Neurons | Inhibits translocation evoked by inflammatory cytokines; Modulates related genes. | nih.gov, researchgate.net |
| General Cytokine-Cytokine Receptor Interaction | Various (from microarray) | Differentially expressed genes related to this pathway post-treatment. | jci.org |
Impact on Synaptic Neurodegeneration in Experimental Models
Preclinical studies in various experimental models have demonstrated that siponimod fumarate has a protective effect against synaptic neurodegeneration. nih.govmdpi.com In experimental autoimmune encephalomyelitis (EAE) mouse models, which mimic aspects of MS, siponimod administration was reported to inhibit synaptic neurodegeneration while also reducing astrogliosis and microgliosis. frontiersin.orgmdc-berlin.de This suggests a direct neuroprotective capacity within the CNS, independent of its peripheral immunomodulatory effects. mdpi.com
One key finding from EAE models is the preservation of specific neuronal populations. For instance, siponimod treatment protected against the loss of parvalbumin-positive (PV+) GABAergic interneurons in the striatum, a type of neuron whose loss is linked to functional decline in these models. nih.gov The number of these crucial interneurons was significantly higher in siponimod-treated EAE mice compared to untreated controls. nih.gov This neuroprotective effect is further supported by evidence of reduced glial activation; levels of glial fibrillary acidic protein (a marker for astrocyte activation) and ionized calcium-binding adaptor protein-1 (a marker for microglia) were significantly decreased in the brains of treated animals. nih.gov
Siponimod's mechanism for preventing neurodegeneration also involves mitigating excitotoxicity. Astrocytes treated with siponimod were found to maintain high expression levels of the glutamate transporters GLAST and GLT1, even in the presence of inflammatory cytokines. nih.govuniroma1.it Since these transporters are responsible for clearing excess glutamate from the synaptic cleft, their sustained function helps prevent the excitotoxic neuronal damage that can result from glutamate accumulation during inflammation. nih.govuniroma1.it Further studies in mice have also shown that siponimod can protect against acute N-methyl-D-aspartate (NMDA) excitotoxicity, preserving the structure and function of the inner retina. medkoo.com
Table 2: Summary of Siponimod's Effects on Synaptic Neurodegeneration in Experimental Models
| Experimental Model | Key Finding | Mechanism | Reference(s) |
|---|---|---|---|
| EAE Mouse Model | Inhibited synaptic neurodegeneration; Reduced astrogliosis and microgliosis. | Attenuation of glial activation. | frontiersin.org, mdc-berlin.de |
| EAE Mouse Model (Striatum) | Preserved parvalbumin-positive (PV+) GABAergic interneurons. | Reduction in neuronal loss. | nih.gov |
| Astrocyte Cell Culture | Maintained high levels of glutamate transporters (GLAST and GLT1). | Prevention of excitotoxicity. | nih.gov, uniroma1.it |
| Mouse Model (Retina) | Protected against acute NMDA-induced excitotoxicity. | Preservation of retinal structure and function. | medkoo.com |
Modulation of Blood-Brain Barrier (BBB) Integrity and Function
This compound is a small, lipophilic molecule capable of crossing the blood-brain barrier (BBB), which allows it to exert direct effects on cells within the central nervous system. researchgate.netnih.govnih.govescholarship.org The integrity of the BBB, which is often compromised in neuroinflammatory diseases like MS, is crucial for maintaining CNS homeostasis. researchgate.netfrontiersin.org The sphingosine-1-phosphate (S1P) receptor axis, which siponimod modulates, plays a key role in regulating vascular homeostasis and the integrity of the BBB. nih.gov Therefore, S1PR modulators like siponimod are thought to provide therapeutic benefits by helping to regulate and restore BBB function. tandfonline.com
Effects on Endothelial Cell Junctions and Barrier Proteins
The BBB's integrity is primarily maintained by complex intercellular tight junctions between the endothelial cells that line the brain's capillaries. nih.gov Siponimod has been shown to directly influence these structures. In a mouse model of traumatic brain injury, siponimod treatment helped to preserve the tight junctions of the BBB. nih.gov
Research focusing on the specific proteins that form these junctions has revealed that siponimod can promote their stability. In vitro studies have shown that siponimod helps to restore the connections between astrocytes and endothelial cells by up-regulating the expression of key tight junction proteins, including claudin-5 and zonula occludens-1 (ZO-1). uniroma1.it The downregulation of these specific proteins is associated with impaired barrier function in MS. uniroma1.it
The modulation of S1P receptors on endothelial cells is critical to these effects. The S1P5 receptor, a target of siponimod, is known to promote the expression of cadherins, which are intercellular binding molecules that reduce the gaps between adjacent endothelial cells. researchgate.netneurology.org Conversely, activation of the S1P2 receptor, which siponimod does not target, increases BBB permeability by preventing cadherin mobilization. researchgate.net Siponimod's selectivity for S1P1 and S1P5 may therefore be advantageous in promoting the stability of endothelial cell junctions. neurology.org
Table 3: Siponimod's Influence on BBB Endothelial Junctions and Proteins
| Component | Effect of Siponimod | Implication for BBB Integrity | Reference(s) |
|---|---|---|---|
| Tight Junctions | Preserved in a traumatic brain injury model. | Maintenance of overall barrier structure. | nih.gov |
| Claudin-5 | Upregulated expression. | Strengthens tight junctions, reduces permeability. | uniroma1.it |
| Zonula Occludens-1 (ZO-1) | Upregulated expression. | Stabilizes tight junction assembly. | uniroma1.it |
| Cadherins | Indirectly promoted via S1P5 agonism. | Enhances cell-to-cell adhesion. | researchgate.net |
Influence on BBB Permeability in Inflammatory Conditions
In inflammatory conditions such as MS, the BBB becomes more permeable, allowing for the infiltration of immune cells and other molecules that perpetuate CNS inflammation and damage. frontiersin.org This breakdown is often driven by cytokines secreted by activated immune cells and by reactive astrocytes, which can lead to the downregulation of essential tight junction proteins like occludin and claudin-5. uniroma1.itfrontiersin.org
Siponimod's ability to cross the BBB and interact with CNS-resident cells allows it to counteract these inflammatory effects on permeability. nih.gov The S1P signaling pathway itself is integral to maintaining low paracellular permeability across the BBB. nih.gov By modulating S1P1 and S1P5 receptors on astrocytes and endothelial cells, siponimod helps to reinforce the barrier. nih.gov As noted previously, siponimod restores the expression of claudin-5 and ZO-1, directly counteracting the mechanisms by which inflammation increases BBB permeability. uniroma1.it
The selectivity of siponimod is also a key factor. By selectively targeting S1P1 and S1P5 receptors while avoiding S1P2 and S1P3, siponimod spares the activation of pathways that could increase permeability. neurology.org For example, S1P2 activation has been shown to increase the permeability of the BBB. researchgate.net Siponimod's focused mechanism of action may therefore contribute to stabilizing the BBB and reducing the infiltration of inflammatory cells into the CNS, even in the presence of an ongoing inflammatory environment. neurology.org
Preclinical Disease Models and Experimental Paradigms for Siponimod Fumarate Research
Experimental Autoimmune Encephalomyelitis (EAE) Models
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS, particularly the inflammatory aspects of the disease. It is an inflammatory demyelinating disease of the central nervous system (CNS) induced in susceptible animals by immunization with myelin-derived proteins or peptides.
Therapeutic and Prophylactic Efficacy in EAE Variants (e.g., EAE-Optic Neuritis)
Siponimod (B560413) has demonstrated both prophylactic (preventive) and therapeutic efficacy in various EAE models. In rodent models of EAE, siponimod treatment has been shown to suppress the disease, leading to a reduction in clinical scores. nih.gov Studies have shown that siponimod can ameliorate EAE when administered before disease onset and also when treatment starts at the peak of the disease, although the effect is more pronounced with preventive application. nih.gov
A specific variant of EAE, the EAE-Optic Neuritis (EAEON) model, focuses on the inflammation and demyelination of the optic nerve. In this model, siponimod has shown both prophylactic and therapeutic effects, resulting in a significant reduction in clinical EAE scores, sometimes by as much as 80-95%. nih.gov Treatment has been found to attenuate clinical scores, reduce retinal degeneration, and improve visual function. researchgate.netnih.gov These effects are observed in a bell-shaped dose-response curve, where high concentrations may be less efficient than lower ones. researchgate.netnih.gov
Assessment of Neurological Disability and Histopathological Changes
The efficacy of siponimod in EAE models is assessed through the monitoring of clinical disability scores and detailed histopathological analysis of the CNS. Neurological disability is typically scored based on the severity of paralysis, such as tail and limb weakness. Siponimod treatment consistently leads to a dose-dependent reduction in these EAE scores. researchgate.net
Histopathological examinations reveal the underlying cellular and tissue-level changes. In EAE models, siponimod treatment reduces inflammatory infiltrates into the CNS. researchgate.net Specifically, it has been shown to diminish both B and T cell presence in the meningeal compartment, which is a site of ectopic lymphoid tissue formation in some EAE models. nih.gov Furthermore, siponimod reduces demyelination in the spinal cord and optic nerve. researchgate.netresearchgate.netnih.gov It also leads to a reduction in astrogliosis and microgliosis, the activation of astrocytes and microglia, respectively. nih.govfrontiersin.org In some studies, siponimod has been observed to promote the survival of parvalbumin-positive interneurons. nih.gov
| EAE Model Findings with Siponimod | Prophylactic Treatment | Therapeutic Treatment |
| Clinical Score | Ameliorated EAE course nih.gov | Attenuated clinical score researchgate.netnih.gov |
| Visual Function (EAEON) | Improved visual function researchgate.netnih.gov | Improved visual function researchgate.netnih.gov |
| Retinal Degeneration (EAEON) | Reduced degeneration of inner retinal nerve fiber layers nih.gov | Reduced retinal degeneration researchgate.netnih.gov |
| Inflammatory Infiltrates | Reduced immune cell infiltration researchgate.net | Reduced inflammatory infiltrates researchgate.netnih.gov |
| Demyelination | Prevents demyelination researchgate.net | Reduced demyelination researchgate.netnih.govnih.gov |
Toxic Demyelination Models (e.g., Cuprizone-Induced Demyelination)
Toxic demyelination models, unlike EAE, induce myelin loss through the administration of a toxin, largely independent of a primary autoimmune response. The cuprizone (B1210641) model is a key example, where ingestion of the copper-chelating agent cuprizone leads to oligodendrocyte apoptosis and subsequent demyelination, followed by spontaneous remyelination upon toxin withdrawal. nih.gov This model is particularly useful for studying mechanisms of demyelination and remyelination. nih.govmdpi.com
Remyelination Assessment in Cuprizone Models
In the cuprizone model, siponimod has been shown to promote remyelination. nih.gov The assessment of remyelination is often conducted using techniques like Magnetic Resonance Imaging (MRI) and histopathological staining. nih.gov Studies have demonstrated that siponimod treatment can increase remyelination following toxic demyelination. researchgate.net For instance, analysis of Luxol Fast Blue (LFB) staining, which visualizes myelin, showed that siponimod treatment led to a trend towards a lower degree of demyelination in the corpus callosum. nih.gov
Microglial and Oligodendroglial Responses in Cuprizone Models
The cuprizone model allows for the investigation of the responses of resident CNS cells like microglia and oligodendrocytes. Cuprizone intoxication induces the activation of microglia and astrocytes, which phagocytose degenerating myelin. mdpi.com Siponimod treatment has been observed to shift microglial differentiation towards a pro-remyelinating phenotype. researchgate.netnih.gov This modulation of microglia is a key aspect of its potential regenerative effects. frontiersin.org
Regarding oligodendroglial responses, cuprizone initially causes the death of mature oligodendrocytes. nih.govmdpi.com Siponimod treatment has been associated with an increase in the number of GST-π positive cells, a marker for mature oligodendrocytes, suggesting a beneficial effect on oligodendrocyte survival or differentiation. nih.gov This supports the idea that siponimod may directly act on CNS cells to promote repair, a mechanism mediated by its activity at the S1P5 receptor, which is expressed on oligodendrocytes. nih.govfrontiersin.org
| Cuprizone Model Findings with Siponimod | Observation | Method of Assessment |
| Remyelination | Increased remyelination researchgate.netnih.gov | MRI, Luxol Fast Blue (LFB) staining nih.gov |
| Microglial Response | Shift to a pro-remyelinating phenotype researchgate.netnih.gov | Immunohistochemistry researchgate.net |
| Oligodendroglial Response | Increased number of mature oligodendrocytes nih.gov | GST-π immunohistochemistry nih.gov |
Viral-Induced Encephalomyelitis Models (e.g., Theiler's Murine Encephalomyelitis Virus)
Viral infections are considered a potential trigger for MS. The Theiler's Murine Encephalomyelitis Virus (TMEV) infection model in mice is used to study the pathogenesis of progressive forms of MS. frontiersin.orgnih.gov TMEV infection leads to a chronic phase characterized by inflammation, demyelination, and axonal loss in the spinal cord. researchgate.netnih.gov
Research on siponimod in the TMEV model has yielded specific insights. Studies have shown that while siponimod treatment can suppress ventricular enlargement, which suggests a reduction in TMEV-induced inflammation, it did not demonstrate a significant impact on neurodegeneration, spinal volume, or lesion volume in this particular model. nih.govresearchgate.netnih.govfrontiersin.org These findings highlight the differences in pathological mechanisms between various MS models and suggest that siponimod's effects may vary depending on the primary drivers of pathology in a given disease context. researchgate.netnih.gov
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models are crucial for dissecting the specific cellular and molecular pathways affected by siponimod.
Primary Glial Cell Cultures (Astrocytes, Microglia, Oligodendrocytes)
Glial cells, including astrocytes, microglia, and oligodendrocytes, are pivotal in the pathology of neuroinflammatory and neurodegenerative diseases. Siponimod's interaction with these cells is a key area of investigation. Siponimod is a dual agonist for the S1P receptor 1 (S1P1) and S1P5. nih.gov In the CNS, S1P1 is predominantly expressed on astrocytes and microglia, while S1P5 is mainly found on oligodendrocytes. pnas.org
Astrocytes:
Anti-inflammatory Effects: In mouse primary astrocyte cultures, siponimod has been shown to suppress the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines. nih.gov These anti-inflammatory effects are partially mediated through S1P1. nih.gov Furthermore, siponimod can inhibit histone deacetylase, suggesting a broader anti-inflammatory mechanism. nih.gov Studies using human and mouse astrocytes have demonstrated that siponimod activates pro-survival pathways, including pERK and pAKT, and induces Ca2+ signaling, primarily through S1P1. nih.govdovepress.com
Neuroprotection: Conditioned media from human astrocyte cultures treated with pro-inflammatory factors can cause neuronal loss and neurite fragmentation in pure spinal neuron cultures. nih.gov However, pre-treating the astrocytes with siponimod protects the neurons from this inflammation-induced damage, suggesting an indirect neuroprotective role by modulating astrocyte activity. nih.govfrontiersin.org
Microglia:
Modulation of Activation: Siponimod has been shown to modulate the activation status of microglia. mdpi.comnih.gov In cultured microglia, it can ameliorate the secretion of interleukin-6 (IL-6). mdpi.comnih.gov This effect was more pronounced in organotypic cerebellar slice cultures, indicating that the reduction in microglial IL-6 might be an indirect effect mediated by other immune cells. nih.gov Studies also show that siponimod can reduce the release of IL-6 and RANTES from activated microglial cells in vitro. dovepress.com
Oligodendrocytes:
Promotion of Remyelination: Siponimod is believed to have pro-repair effects on oligodendrocytes, which are mediated by S1P5. neurology.org Research suggests that siponimod can decrease oligodendrocyte loss and demyelination. mdpi.comnih.gov This is supported by findings that siponimod protects against oligodendrocyte degeneration. pnas.org
| Glial Cell Type | Key Research Findings for Siponimod Fumarate (B1241708) | Primary Receptor Involved |
|---|---|---|
| Astrocytes | Suppresses NF-κB activation and pro-inflammatory cytokine production. nih.gov Activates pro-survival pathways (pERK, pAKT). nih.govdovepress.com Protects neurons from inflammation-induced damage. nih.govfrontiersin.org | S1P1 nih.gov |
| Microglia | Modulates activation status. mdpi.comnih.gov Reduces secretion of IL-6. mdpi.comnih.gov | S1P1 frontiersin.org |
| Oligodendrocytes | Decreases cell loss and demyelination. mdpi.comnih.gov Promotes remyelination. neurology.org | S1P5 neurology.org |
Neuronal Cell Cultures (e.g., Rat Cortical Neurons, Human iPSC-Derived Neurons)
Direct effects of siponimod on neuronal survival and function are investigated using primary neuronal cultures and human induced pluripotent stem cell (iPSC)-derived neurons.
Neuroprotective Effects: Studies using both rat cortical neurons and human iPSC-derived neurons have demonstrated that siponimod can decrease neuronal apoptosis induced by the neuroinflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Live-cell analysis of rat primary cultured cortical neurons showed that siponimod dose-dependently enhanced neuronal survival. nih.govresearchgate.net
Mechanistic Pathways: Transcriptomic analysis of human iPSC-derived neural stem cells/neural progenitor cells under TNF-α stress revealed that siponimod's neuroprotective effects are associated with the upregulation of genes involved in mitochondrial oxidative phosphorylation and the downregulation of genes in the NF-κB and cytokine signaling pathways. nih.gov This suggests that siponimod likely protects neurons by alleviating oxidative stress. nih.govnih.gov In human iPSC-derived astrocytes, siponimod was found to activate the Nrf2 pathway while inhibiting NF-κB, which contributes to its neuroprotective effects against astrocyte-induced neurodegeneration. frontiersin.org
| Neuronal Cell Model | Key Research Findings for Siponimod Fumarate | Proposed Mechanism of Action |
|---|---|---|
| Rat Cortical Neurons | Dose-dependently enhanced neuronal survival. nih.govresearchgate.net Decreased TNF-α induced apoptosis. nih.govnih.gov | Not explicitly detailed in the provided context. |
| Human iPSC-Derived Neurons | Decreased TNF-α induced apoptosis. nih.govnih.gov Protected from neurodegeneration triggered by mediators from inflamed astrocytes. frontiersin.org | Modulation of mitochondrial oxidative phosphorylation, NF-κB, and cytokine signaling pathways. nih.gov Activation of Nrf2 pathway in astrocytes. frontiersin.org |
Endothelial Cell Cultures (e.g., HUVEC, HRMEC)
The integrity of the blood-brain barrier (BBB) is critical in many neurological diseases. Endothelial cell cultures are used to study siponimod's impact on BBB function.
Human Umbilical Vein Endothelial Cells (HUVEC): In HUVEC cultures, siponimod did not affect cell viability or proliferation. medkoo.comnih.gov However, it was shown to significantly increase endothelial cell motility in scratch and transwell migration assays. medkoo.comnih.gov Other studies have shown that siponimod can decrease ERK1/2 phosphorylation in HUVECs, indicating a reduction in downstream signaling effects of S1P. whiterose.ac.uk
Human Retinal Microvascular Endothelial Cells (HRMEC): In HRMEC cultures, siponimod did not impact cell proliferation or metabolic activity but did inhibit endothelial cell migration. researchgate.netresearchgate.net Importantly, it increased the integrity of the HRMEC barrier and reduced TNF-α-induced barrier disruption. researchgate.netresearchgate.net This protective effect was associated with the preservation of the tight junction proteins claudin-5 and ZO-1, and the adherens junction protein VE-cadherin. researchgate.net These effects are primarily mediated through the modulation of S1PR1. researchgate.net
Organotypic Slice Culture Models (e.g., Cerebellar Slices)
Organotypic slice cultures, particularly from the cerebellum, provide a more complex ex vivo environment that preserves the cellular architecture and interactions of the CNS.
Attenuation of Demyelination: In mouse organotypic cerebellar slice cultures, siponimod has been shown to reduce demyelination induced by lysophosphatidylcholine (B164491) (LPC) and psychosine. nih.govcaymanchem.com Siponimod also attenuated the LPC-induced increase in IL-6 levels. nih.gov The ability of siponimod to protect against psychosine-induced demyelination, which occurs without a significant inflammatory cytokine response, suggests a direct protective effect on myelin. nih.gov These findings indicate that siponimod can modulate glial cell function to attenuate demyelination. nih.govdovepress.com
Excitotoxicity Models (e.g., NMDA-Induced Retinal Injury)
Excitotoxicity, often mediated by excessive activation of N-methyl-D-aspartate (NMDA) receptors, is a common pathway of neuronal damage in various neurological conditions.
Advanced Research Methodologies for Studying Siponimod Fumarate
Molecular Biology Techniques
Molecular biology techniques are fundamental to understanding how siponimod (B560413) fumarate (B1241708) modulates gene and protein expression, which underlies its therapeutic effects.
Gene Expression Profiling (e.g., RNA Microarray, RNA-Seq)
Gene expression profiling provides a broad overview of the transcriptional changes induced by siponimod.
RNA Microarray: This technology has been instrumental in characterizing the immunomodulatory effects of siponimod in patients with secondary progressive multiple sclerosis (SPMS). A study utilizing Affymetrix Human Gene ST 2.1 microarray technology on whole blood samples from SPMS patients revealed significant changes in the expression of genes associated with the immune system. nih.govjci.orgjci.org The analysis identified 1,531 differentially expressed genes, with a majority being downregulated. jci.orgjci.org These genes were primarily involved in T and B cell activation and receptor signaling, which aligns with the observed reduction in circulating CD4+ T cells, CD8+ T cells, and B cells. nih.govjci.orgresearchgate.net
| Technology | Sample Type | Key Findings | Reference |
| Affymetrix Human Gene ST 2.1 Microarray | Whole blood from SPMS patients | Decreased expression of genes involved in T and B cell activation and receptor signaling. | nih.govjci.orgjci.org |
RNA-Seq: RNA sequencing offers a more comprehensive and quantitative analysis of the transcriptome. frontiersin.orglabmanager.complos.org In the context of siponimod research, a transcriptomic analysis using RNA-seq was performed on human-induced pluripotent stem cell-derived neural stem/progenitor cells (hiPSCs-NSCs/NPCs) treated with tumor necrosis factor-alpha (TNF-α) to model neuroinflammation. nih.govnih.gov This study demonstrated that siponimod's neuroprotective effects are associated with the modulation of pathways related to mitochondrial oxidative phosphorylation, NFκB signaling, and cytokine signaling. nih.gov
| Technology | Cell Model | Key Findings | Reference |
| RNA-Seq | TNF-α-treated human iPSCs-NSCs/NPCs | Siponimod's neuroprotective effects are linked to the modulation of mitochondrial oxidative phosphorylation, NFκB, and cytokine signaling pathways. | nih.govnih.gov |
Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Immunohistochemistry)
Analyzing changes at the protein level is crucial for validating gene expression findings and understanding the functional consequences of siponimod treatment.
Western Blot: This technique is widely used to quantify the expression of specific proteins. In studies investigating siponimod, Western blotting has been employed to measure the levels of various proteins in different experimental models. For instance, it was used to show that siponimod treatment reduced the expression of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation, in the striatum of mice with experimental autoimmune encephalomyelitis (EAE). nih.gov Other studies have used Western blot to demonstrate siponimod-mediated reductions in the expression of inducible nitric oxide synthase (iNOS), TNF-α, and interleukin-6 (IL-6) in a mouse model of retinal injury. nih.gov Furthermore, Western blotting has been used to detect the induction of AKT phosphorylation, a key post-translational modification, in mixed glial cell cultures treated with siponimod, indicating the functional activity of the expressed S1P receptors. pnas.org
Immunohistochemistry: This method allows for the visualization of protein expression within the context of tissue architecture. Immunohistochemistry has been used to demonstrate the presence of the siponimod target, sphingosine-1-phosphate receptor 1 (S1P1), in cortical neurons within lesioned areas of the multiple sclerosis brain. nih.gov It has also been used to visualize the reduction of astrogliosis (GFAP staining) and microgliosis (Iba1 staining) in the brains of EAE mice treated with siponimod. nih.gov In mixed glial cell cultures, immunocytochemistry confirmed the expression of S1PR1 on the surface of GFAP-positive cells. pnas.org
Cellular Imaging and Flow Cytometry Applications
Cellular imaging and flow cytometry are powerful tools for dissecting the effects of siponimod on different cell populations, their functions, and their morphology.
Immunophenotyping of Immune Cell Subsets
Flow cytometry is essential for detailed characterization of immune cell populations in peripheral blood. frontiersin.orgresearchgate.net A key study on siponimod in SPMS patients utilized flow cytometry to perform in-depth immunophenotyping. nih.govresearchgate.net The results showed a significant reduction in the absolute counts of CD4+ T cells, CD8+ T cells, and CD19+ B cells. nih.govresearchgate.net Further analysis of the remaining lymphocyte subsets revealed a shift in their composition. Siponimod treatment led to a decrease in the frequencies of naïve and central memory CD4+ and CD8+ T cells, while enriching for T effector memory cells, anti-inflammatory Th2 cells, and regulatory T cells (Tregs). nih.govresearchgate.net Within the B cell population, there was an enrichment of transitional regulatory B cells (CD24hiCD38hi) and B1 cells (CD43+CD27+). nih.gov
| Cell Population | Change with Siponimod | Subsets Affected | Reference |
| CD4+ T cells | Decreased | Reduction in naïve and central memory; enrichment of effector memory, Th2, and Tregs. | nih.govresearchgate.net |
| CD8+ T cells | Decreased | Reduction in naïve and central memory T cells. | nih.govresearchgate.net |
| CD19+ B cells | Decreased | Enrichment of transitional regulatory B cells (CD24hiCD38hi) and B1 cells. | nih.gov |
Live-Cell Analysis for Cell Survival and Apoptosis
Live-cell imaging provides dynamic information on cellular processes like survival and apoptosis in real-time. The IncuCyte live-cell analysis system has been used to demonstrate that siponimod can protect neurons from cell death. nih.govnih.govresearchgate.net In studies using rat primary cortical neurons and human iPSC-derived neurons exposed to the pro-inflammatory cytokine TNF-α, siponimod was shown to decrease neuronal apoptosis in a dose-dependent manner. nih.govresearchgate.net These findings were corroborated by flow cytometry analysis, which also showed reduced apoptosis in siponimod-treated neuronal cells. nih.govnih.gov
Confocal and Electron Microscopy for Cellular Morphology
High-resolution microscopy techniques are employed to study the detailed morphological changes in cells and tissues following siponimod treatment.
Confocal Microscopy: This technique provides high-resolution optical images and has been used to visualize the effects of siponimod on glial cells. numberanalytics.comibidi.comemergentresearch.org For example, confocal microscopy of brain sections from EAE mice revealed a marked reduction in the fluorescence intensity of GFAP and Iba1 staining in siponimod-treated animals, indicating reduced astrogliosis and microgliosis, respectively. nih.gov In vitro studies have also used confocal microscopy with phalloidin (B8060827) staining to analyze the organization of the actin cytoskeleton in microglia, showing that siponimod can modulate the morphological changes induced by pro-inflammatory stimuli. nih.govresearchgate.net
Electron Microscopy: This powerful technique allows for the ultrastructural analysis of cells and tissues. In a mouse model of demyelination, electron microscopy revealed that siponimod treatment was associated with a 25% increase in the number of myelinated axons during the remyelination phase. researchgate.net This provides direct evidence of the pro-myelinating effects of siponimod at the subcellular level. Scanning electron microscopy (SEM) has also been utilized to assess the morphological properties of microparticles and scaffolds designed for the controlled release of siponimod in bone regeneration studies. ucc.ie
Electrophysiological Assessments in CNS Models (e.g., Brain Slice Recordings)
Ex vivo electrophysiological studies on acute brain slices are a cornerstone for understanding how a compound directly modulates neuronal and circuit-level activity, independent of peripheral influences. psychogenics.com This methodology allows for the precise measurement of synaptic currents, membrane potentials, and neuronal firing patterns by applying compounds directly to the tissue while maintaining a viable, semi-intact neural circuit. psychogenics.comneuroservice.com In the study of siponimod, these techniques have been instrumental in revealing its direct neuroprotective effects within the CNS. nih.govfrontiersin.org
Researchers utilize various electrophysiological techniques, including whole-cell patch-clamp recordings to study individual neurons and multi-electrode arrays (MEAs) to assess network-level activity across different brain regions. psychogenics.comneuroservice.com For instance, studies have employed brain slices from preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), to investigate siponimod's impact. nih.gov By stimulating white matter tracts and recording the evoked responses in cortical layers, scientists can assess the integrity and function of neuronal circuits affected by disease pathology. nih.gov
Modulation of Ion Channels (e.g., Kv7, HCN channels)
The excitability of neurons is fundamentally governed by the activity of various ion channels. Advanced electrophysiological techniques enable the study of how siponimod may modulate these critical proteins.
Kv7 (KCNQ) Channels: Kv7 channels, which generate the "M-current," are critical regulators of neuronal excitability, controlling repetitive firing and action potential thresholds. nih.govnih.gov The pharmacological modulation of these channels is a key strategy for treating neurological disorders like epilepsy. researchgate.net While direct modulation of Kv7 channels by siponimod has not been extensively detailed in available research, the known neuroprotective profile of siponimod and the importance of Kv7 channels in maintaining neuronal stability suggest this as a potential area for future investigation. mdpi.comnih.gov
Impact on Neuronal Circuit Function
Siponimod has demonstrated a significant impact on restoring the functionality of neuronal circuits compromised by neuroinflammatory and neurodegenerative processes.
In preclinical EAE models, ex vivo voltage-sensitive dye imaging of acute brain slices revealed that systemic administration of siponimod led to a partial restoration of cortical neuronal circuit function. nih.govnih.govspringermedizin.de This was observed as a normalization of the spatio-temporal pattern of activation in the lesioned cortex following electrical stimulation of white matter fiber tracts. nih.gov This finding is significant as it suggests a direct neuroprotective effect within the CNS, independent of its peripheral immunomodulatory actions. nih.gov
Further detailed analysis using patch-clamp electrophysiology in a chimeric ex vivo model provided more specific insights. In this model, brain slices from mice were exposed to T lymphocytes from patients with secondary progressive multiple sclerosis (SPMS). This exposure was shown to induce synaptic abnormalities, specifically altering the kinetics of spontaneous excitatory postsynaptic currents (sEPSCs). Treatment with siponimod was found to reverse these pathological changes. frontiersin.org T cells from siponimod-treated patients failed to induce the same synaptotoxicity, demonstrating that the drug normalizes T-cell-induced synaptic dysfunction. frontiersin.org
| Parameter | SPMS T-Cells (Untreated) | SPMS T-Cells (Siponimod-Treated) | Significance (p-value) |
|---|---|---|---|
| Decay Time | Increased | Recovered to Control Levels | <0.0001 |
| Half-Width | Increased | Recovered to Control Levels | 0.028 |
| Rise Time | No Significant Change | No Significant Change | 0.230 |
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in preclinical species is essential to understand a drug's absorption, distribution, metabolism, and excretion, and to relate its concentration to its pharmacological effect. For siponimod, these studies have been critical in establishing its ability to cross the blood-brain barrier and engage its targets within the CNS. nih.gov
Preclinical studies in rats, mice, and primates have shown that siponimod effectively penetrates the CNS. nih.gov A key finding is that the brain/blood drug exposure ratio for siponimod is consistently around 6 to 7 across these species. nih.govneurology.org This ratio is considered optimal for achieving concomitant efficacy in both the peripheral immune system and the CNS. neurology.org The CNS penetration is driven by its high lipophilicity and is not significantly affected by local inflammation, as demonstrated in EAE mice. nih.gov
The pharmacodynamic effects within the brain have also been quantified. In rats, oral administration of siponimod led to a dose-dependent down-modulation of its target receptor, S1P1, in brain tissue. This provides a direct biomarker of target engagement in the CNS. nih.gov A significant reduction in S1P1 protein levels was observed at doses achieving brain tissue concentrations of approximately 70 nM and higher. nih.gov
| Dose (mg/kg/day) | Blood Conc. (nM) | Plasma Conc. (nM) | Brain Conc. (nM) | CSF Conc. (nM) |
|---|---|---|---|---|
| 0.01 | 2.3 ± 0.3 | 2.0 ± 0.2 | 16.1 ± 2.6 | 0.04 ± 0.01 |
| 0.1 | 12.4 ± 1.2 | 12.0 ± 1.1 | 70.4 ± 6.6 | 0.14 ± 0.02 |
| 1 | 128.0 ± 17.5 | 120.3 ± 14.7 | 703.1 ± 100.9 | 1.41 ± 0.17 |
Preclinical Biomarker Discovery for Mechanism of Action
The identification of preclinical biomarkers is fundamental to confirming a drug's mechanism of action and for translating findings to clinical studies. Research on siponimod has identified several key biomarkers.
Target Engagement: As demonstrated in PK/PD studies, the level of S1P1 receptor protein in brain homogenates serves as a direct pharmacodynamic biomarker for siponimod's engagement of its target within the CNS. nih.gov Dose-dependent receptor down-modulation confirms that the drug reaches its target and exerts a biological effect. nih.gov
Neuroprotection and Myelination: Preclinical studies have pointed to biomarkers of neuroprotection. Siponimod's protective effects may be linked to the attenuation of microglial activation and the suppression of pro-inflammatory pathways. mdpi.com Furthermore, its potential to promote remyelination is a key aspect of its CNS-directed activity. mdpi.com Evidence from preclinical models suggests siponimod targets S1P1 receptors on astrocytes and S1P5 receptors on oligodendrocytes, making markers of astrocyte reactivity and oligodendrocyte health valuable preclinical biomarkers. nih.gov
Neuroaxonal Damage: Clinical studies have shown that siponimod reduces levels of neurofilament light chain (NfL), a well-established biomarker of neuroaxonal damage. nih.govresearchgate.net The relevance of NfL as a biomarker was established in preclinical models of neurological disease, where its levels correlate with axonal injury.
Inflammatory Mediators: In preclinical settings, siponimod has been shown to attenuate the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-17 by CNS glial cells, which can serve as biomarkers of its anti-inflammatory effects within the brain. clevelandclinic.org
Advanced Animal Imaging Techniques (e.g., micro-MRI for CNS pathology)
Advanced imaging techniques in animal models provide non-invasive, longitudinal insights into a drug's effect on CNS pathology.
High-Field Magnetic Resonance Imaging (micro-MRI): High-field MRI (e.g., 9.4T) has been used in the Theiler's murine encephalomyelitis virus (TMEV) mouse model to evaluate the effect of siponimod on neurodegeneration. mdpi.com This technique allows for detailed, quantitative assessment of brain and spinal cord atrophy over time. mdpi.com In these studies, siponimod was shown to suppress the ventricular enlargement associated with TMEV-induced inflammation, providing in vivo evidence of its neuroprotective effects. mdpi.com
Fluorine-19 MRI (¹⁹F MRI): A particularly innovative approach has been the use of ¹⁹F MRI to directly image and quantify the distribution of siponimod in vivo. nih.gov Because the siponimod molecule contains a trifluoromethyl group, it has a unique fluorine signature that can be detected by MRI without the need for any modification or radiolabeling. Using ultrashort echo time (UTE) MRI sequences, researchers were able to non-invasively map the location of orally administered siponimod in mice for the first time. nih.gov This theranostic technique revealed drug accumulation in the stomach, liver, and, importantly, the brain, where an inhomogeneous distribution was observed, with higher concentrations in the cerebrum compared to the cerebellum. nih.gov This powerful methodology provides unparalleled insight into the drug's journey to its site of action in the CNS.
Comparative Mechanistic Analysis with Other Sphingosine 1 Phosphate Receptor Modulators
Distinctions in Receptor Binding Profiles and Selectivity Among S1PRMs
The key differentiator among sphingosine-1-phosphate receptor modulators (S1PRMs) lies in their selectivity for the five S1P receptor subtypes. clevelandclinic.orgneurologylive.com This selectivity profile significantly influences their therapeutic and off-target effects. clevelandclinic.org
The first-generation S1PRM, fingolimod (B1672674) , is a non-selective modulator. neurologylive.comneurologylive.com It is a prodrug that requires in vivo phosphorylation to its active form, fingolimod-phosphate. nih.govtandfonline.com This active metabolite then binds with high affinity to four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5. frontiersin.orgneurologylive.comresearchgate.net The lack of selectivity, particularly its action on S1P3, has been associated with certain side effects. clevelandclinic.orgneurologylive.com
In contrast, second-generation S1PRMs, including siponimod (B560413) , were developed to have more selective binding profiles. nih.govneurologylive.com Siponimod is a selective agonist for S1P1 and S1P5 receptors. clevelandclinic.orgneurologylive.comneurology.org This increased selectivity is hypothesized to reduce the risk of adverse effects mediated by other S1P receptor subtypes. touchneurology.com Unlike fingolimod, siponimod is not a prodrug and does not require phosphorylation to become active. nih.gov
Other second-generation S1PRMs also exhibit distinct selectivity:
Ozanimod is also selective for S1P1 and S1P5. clevelandclinic.orgneuro-sens.com
Ponesimod is the most selective, primarily targeting the S1P1 receptor. clevelandclinic.orgneurologylive.com
Competitive binding assays have demonstrated that these S1P modulators, including siponimod, bind to the same orthosteric site on the S1P1 and S1P5 receptors, suggesting they are functionally interchangeable at these sites. frontiersin.orgnih.govresearchgate.net
Table 1: Receptor Binding Selectivity of S1P Receptor Modulators
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
|---|---|---|---|---|---|
| Fingolimod | ✓ | ✓ | ✓ | ✓ | |
| Siponimod | ✓ | ✓ | |||
| Ozanimod | ✓ | ✓ | |||
| Ponesimod | ✓ |
Differential Impact on Specific Cell Types and Intracellular Signaling Pathways
The primary therapeutic mechanism of S1P receptor modulators in conditions like multiple sclerosis is the functional antagonism of the S1P1 receptor on lymphocytes. clevelandclinic.orgtouchneurology.com Binding of the modulator to S1P1 leads to the internalization and degradation of the receptor, effectively trapping lymphocytes within the lymph nodes. clevelandclinic.orgneurologylive.com This sequestration prevents their migration into the central nervous system (CNS), thereby reducing inflammation. clevelandclinic.orgnih.gov All S1P modulators, including siponimod, share this fundamental mechanism of action. neurologylive.comnih.gov
However, the differential receptor selectivity of these agents leads to varied effects on other cell types and signaling pathways. For instance:
S1P3 receptor activation, a characteristic of the non-selective fingolimod, is expressed on cardiac myocytes and is linked to transient bradycardia upon treatment initiation. mdpi.comfrontiersin.org The development of more selective agents like siponimod, which avoid S1P3, was a direct effort to minimize such cardiac effects. mdpi.com
S1P5 receptor , targeted by both siponimod and ozanimod, is expressed on oligodendrocytes and neurons within the CNS. mdpi.comneurologylive.com It is postulated that direct effects on these cells could contribute to neuroprotective and remyelinating activities, independent of the peripheral immune effects. neurology.orgtouchneurology.com Interestingly, studies suggest that unlike the S1P1 receptor, the S1P5 receptor is not significantly down-modulated by agonists like siponimod, implying that its agonist function, rather than functional antagonism, may be important for its direct neuroprotective effects. neurology.org
Lymphocyte Subsets: Siponimod has been shown to preferentially reduce the levels of certain leukocyte subsets, particularly naive and central memory T and B cells, while having less of an effect on effector memory cells. nih.gov This is due to the differential expression of the chemokine receptor CCR7, which works in concert with S1P1 to regulate lymphocyte egress. nih.gov
All the studied S1P modulators have been shown to elicit S1P1-mediated β-arrestin recruitment, a key step in receptor internalization. frontiersin.orgnih.gov
Comparative Pharmacokinetic and Pharmacodynamic Characteristics in Preclinical Models
Preclinical studies in rodent models of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, have been instrumental in characterizing and comparing S1PRMs.
Pharmacokinetics:
Fingolimod requires phosphorylation to become active, which contributes to a relatively long elimination half-life of its active metabolite. nih.gov
Siponimod was designed to have a shorter elimination half-life (approximately 30 hours) compared to fingolimod, allowing for a more rapid recovery of lymphocyte counts upon discontinuation of treatment. mdpi.comfrontiersin.org It is metabolized primarily by the enzymes CYP2C9 and CYP3A4. frontiersin.org
Ozanimod has active metabolites with a longer mean elimination half-life than fingolimod. nih.gov
Ponesimod also has a shorter half-life, allowing for rapid lymphocyte recovery. nih.gov
Pharmacodynamics: In preclinical EAE models, oral administration of siponimod, similar to fingolimod, effectively reduces the number of peripheral lymphocytes and inhibits the development and relapse of the disease. nih.govplos.org A key finding from preclinical studies with siponimod was that direct intracerebroventricular infusion ameliorated EAE disease scores without affecting peripheral lymphocyte counts, providing strong evidence for a direct CNS-mediated effect. mdpi.com
Furthermore, preclinical studies in rodents demonstrated that selective S1P1/S1P5 modulators like ASP4058 (a compound similar in selectivity to siponimod) had a wider safety margin for bradycardia and bronchoconstriction compared to non-selective S1P receptor agonists like fingolimod. plos.org This is attributed to the avoidance of S1P3 activation. plos.org
Table 2: Comparative Preclinical Characteristics of S1P Receptor Modulators
| Characteristic | Fingolimod | Siponimod | Ozanimod | Ponesimod |
|---|---|---|---|---|
| Prodrug | Yes | No | No | No |
| Elimination Half-life | Long (active metabolite) | Short (~30 hours) | Long (active metabolites) | Short |
| Lymphocyte Recovery | 1-2 months | ~10 days | ~1 month | 1-2 weeks |
| Primary Metabolizing Enzymes | Sphingosine (B13886) Kinase 1/2 | CYP2C9, CYP3A4 | Not specified | Not specified |
Structural Modifications and Their Influence on Biological Activity
The evolution from the non-selective fingolimod to the more selective second-generation S1PRMs is a direct result of targeted structural modifications. Fingolimod itself is a structural analog of sphingosine.
The development of siponimod involved significant structural changes to achieve its desired profile. The goal was to create a molecule that:
Did not require phosphorylation for activity.
Was selective for S1P1 and S1P5 over S1P3.
Had a shorter half-life for more rapid lymphocyte recovery.
Molecular docking studies have provided insights into how these different structures interact with the S1P receptors. Despite their structural diversity, all the S1P modulators are predicted to bind to the same orthosteric site within the S1P1 and S1P5 receptors. frontiersin.orgnih.govresearchgate.net The specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, determine the binding affinity and selectivity of each compound. researchgate.net For example, computational analyses have shown that siponimod can form distinct binding patterns compared to other modulators. acs.org These subtle differences in interaction at the molecular level translate into the varied receptor selectivity and pharmacological profiles observed among the different S1PRMs. acs.orgnih.gov
Theoretical Frameworks and Future Directions in Siponimod Fumarate Research
Elucidation of Novel CNS-Specific Mechanisms Beyond S1PR1 and S1PR5
While the binding of siponimod (B560413) to S1PR1 and S1PR5 is well-established, the full spectrum of its CNS-specific mechanisms remains an active area of investigation. nih.govnih.gov Preclinical studies suggest that siponimod's benefits could be partly independent of its peripheral immune effects, hinting at direct actions on CNS-resident cells. frontiersin.org Although S1PR1 and S1PR5 are the primary targets, the potential for siponimod to interact with other S1P receptor subtypes or to trigger downstream signaling cascades not traditionally associated with these receptors warrants further exploration.
Future research should focus on identifying novel binding partners and signaling pathways for siponimod within the CNS. This could involve advanced molecular and cellular techniques to probe siponimod's interactions in various CNS cell types under both physiological and pathological conditions. Understanding these novel mechanisms is crucial for a comprehensive appreciation of its therapeutic profile.
Potential for Broader Applications in Neuroinflammatory and Neurodegenerative Conditions
The known anti-inflammatory and potential neuroprotective properties of siponimod suggest its therapeutic utility may extend beyond multiple sclerosis to other neuroinflammatory and neurodegenerative diseases. researchgate.netmdpi.com Conditions characterized by glial activation, neuronal damage, and blood-brain barrier disruption could theoretically benefit from siponimod's multifaceted mechanism of action. nih.govmdpi.com
Preclinical evidence already points to siponimod's potential in various models of CNS injury. For instance, it has shown protective effects in experimental models of glaucoma and NMDA-induced excitotoxicity. researchgate.net Further investigation into its efficacy in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, where neuroinflammation plays a significant role, is a promising avenue for future research. Clinical trials in these patient populations will be essential to validate these preclinical findings.
Development of Advanced Preclinical Models for Mechanistic Insights
To further dissect the direct CNS effects of siponimod, the development and utilization of more sophisticated preclinical models are imperative. While traditional models like experimental autoimmune encephalomyelitis (EAE) have been valuable, they may not fully recapitulate the complexities of progressive neurodegeneration seen in human diseases. mdpi.com
Advanced models could include human-induced pluripotent stem cell (iPSC)-derived neuronal and glial cultures, organ-on-a-chip technology to model the blood-brain barrier, and non-inflammatory models of primary neurodegeneration. frontiersin.orgnih.gov For example, the light-induced photoreceptor loss model has been used to assess the neuroprotective effects of S1PR modulators independent of their immunomodulatory actions. frontiersin.org These models will allow for a more precise evaluation of siponimod's impact on specific cellular processes like myelination, synaptic function, and neuronal survival. nih.govnih.gov
Integration of Systems Biology Approaches to Understand S1PRM Action
A systems biology approach, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of the complex biological network effects of sphingosine-1-phosphate receptor modulators (S1PRMs) like siponimod. This approach can help identify key signaling hubs and molecular signatures associated with siponimod's therapeutic response.
Transcriptomic analysis of human astrocytes treated with siponimod has already revealed its ability to activate the Nrf2 antioxidant pathway while inhibiting the pro-inflammatory NFκB pathway. researchgate.netunimi.it Future studies could expand on this by analyzing the complete "omic" profile of different CNS cell types in response to siponimod. This will not only elucidate its mechanism of action but could also help in identifying biomarkers for treatment response and personalizing therapy.
Exploration of Siponimod Fumarate's Role in Glial-Neuronal Interplay
The intricate communication between glial cells (astrocytes, microglia, and oligodendrocytes) and neurons is crucial for CNS function, and its disruption is a hallmark of many neurological diseases. frontiersin.orgresearchgate.net Siponimod's ability to modulate the function of these glial cells suggests it may play a significant role in restoring healthy glial-neuronal interplay. frontiersin.orgjci.org
Preclinical studies have shown that siponimod can reduce astrogliosis and microgliosis, promote the survival of parvalbumin-positive interneurons, and enhance remyelination by acting on oligodendrocyte progenitor cells. nih.govnih.gov Future research should focus on the specific molecular mediators and signaling pathways involved in these interactions. For instance, investigating how siponimod affects the release of neurotrophic factors, cytokines, and chemokines from glial cells and how these changes, in turn, impact neuronal function and survival will be a key area of inquiry. nih.gov
| Research Finding | Model System | Key Outcome | Reference |
|---|---|---|---|
| Siponimod reduced oligodendrocyte cell death and axon demyelination. | Preclinical models | Neuroprotection and remyelination | frontiersin.org |
| Siponimod prevented astrocyte-induced neurodegeneration. | In vitro human astrocyte-neuron co-culture | Neuroprotection | researchgate.net |
| Siponimod activated the Nrf2 pathway and inhibited NFκB in human astrocytes. | Human iPSC-derived astrocytes | Anti-inflammatory and antioxidant effects | researchgate.netunimi.it |
| Siponimod treatment preserved parvalbumin-positive interneurons. | EAE mice | Neuroprotection | nih.gov |
Investigation of Long-Term Preclinical Effects on CNS Homeostasis
Long-term preclinical studies in various animal models are necessary to assess the sustained effects of siponimod on CNS structure and function. These studies should monitor for potential alterations in synaptic density, neurogenesis, and the integrity of the blood-brain barrier over extended periods. Understanding these long-term effects is crucial for ensuring the continued safety and efficacy of siponimod in the chronic management of neurological disorders.
Q & A
Q. What biomarkers are prioritized for assessing siponimod’s impact on smoldering inflammation in SPMS?
- Methodological Answer: Validate fluid biomarkers (e.g., GFAP, CHI3L1) against PET imaging of activated microglia. Combine with optical coherence tomography (OCT) to correlate retinal atrophy with CNS inflammation. Longitudinal sampling at 0/6/12 months captures dynamic changes .
Data Presentation Standards
- Tables : Use APA-style tables with Roman numerals (e.g., Table I: Baseline Demographics). Annotate footnotes for abbreviations (e.g., EDSS = Expanded Disability Status Scale) .
- Figures : Include error bars for SD/SE in dose-response curves. For MRI data, use heatmaps to visualize lesion distribution .
- Supplemental Material : Provide raw PK/PD data and R/Python scripts for statistical analyses to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
